2-(Difluoromethyl)-7-fluoro-1H-indole
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Overview
Description
2-(Difluoromethyl)-7-fluoro-1H-indole is a fluorinated heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and fluoro groups in the indole structure imparts distinct physicochemical characteristics, making it a valuable compound in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pre-functionalized indole derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach offers good functional group tolerance and operational simplicity.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-7-fluoro-1H-indole may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based methods, such as those employing copper or palladium catalysts, can efficiently transfer difluoromethyl groups to the indole core . These methods are optimized for high yield and scalability, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-7-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with aryl or alkyl halides, facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or copper catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Difluoromethyl)-7-fluoro-1H-indole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological targets and improve drug-like properties.
Material Science: Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-7-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, enhancing the compound’s binding affinity and selectivity . The fluoro group contributes to the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
2-(Trifluoromethyl)-7-fluoro-1H-indole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-5-fluoro-1H-indole: Similar structure but with the fluoro group at a different position.
2-(Difluoromethyl)-7-chloro-1H-indole: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: 2-(Difluoromethyl)-7-fluoro-1H-indole is unique due to the specific positioning of the difluoromethyl and fluoro groups, which imparts distinct electronic and steric properties. This unique arrangement enhances its potential for specific biological interactions and applications in material science .
Properties
Molecular Formula |
C9H6F3N |
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Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-7-fluoro-1H-indole |
InChI |
InChI=1S/C9H6F3N/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9,13H |
InChI Key |
RSDXBKRSNTZOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)C(F)F |
Origin of Product |
United States |
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